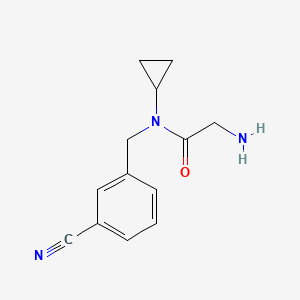
2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of an amino group, a cyano group, and a cyclopropyl group attached to an acetamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide typically involves the reaction of 3-cyano-benzylamine with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. The cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide
- 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide
- 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide
Uniqueness
2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
2-amino-N-[(3-cyanophenyl)methyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C13H15N3O/c14-7-10-2-1-3-11(6-10)9-16(12-4-5-12)13(17)8-15/h1-3,6,12H,4-5,8-9,15H2 |
InChIキー |
YLDUFAUEVMGINU-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CC2=CC(=CC=C2)C#N)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



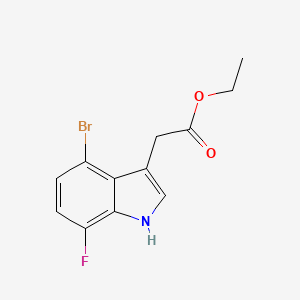
![2-Azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12280040.png)
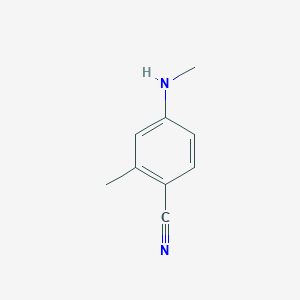
![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)
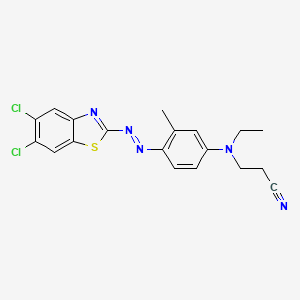

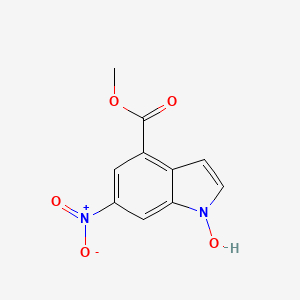
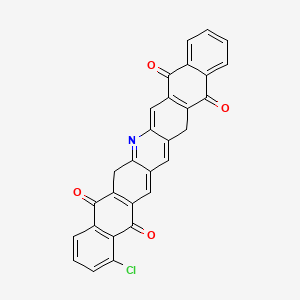

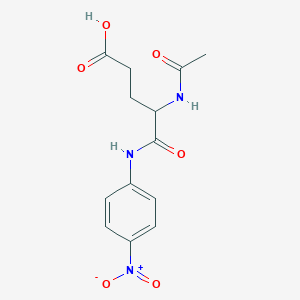

![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280099.png)

